2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- - 32655-80-4

2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)-

Catalog Number: EVT-479736
CAS Number: 32655-80-4
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Diels-Alder reactions: The conjugated double bond in the molecule can act as a dienophile in Diels-Alder reactions, enabling the synthesis of complex cyclic compounds. []
Applications
  • Heterocyclic Chemistry: It serves as a versatile precursor for preparing various heterocyclic compounds, including pyrazolines [], thiazolidinones [], and triazoles [].
  • Drug Discovery: Derivatives of (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic Acid have shown potential as anti-inflammatory [] and antimicrobial agents [, ].

(2E)-3-(4-Methylphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one monohydrate

  • Compound Description: This compound is a chalcone derivative incorporating a 2-methyl-4-phenylquinoline moiety linked to the 4-methylphenylpropenone core via the carbonyl group. []
  • Relevance: This compound exhibits structural similarity to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid by sharing the (2E)-3-(4-methylphenyl)prop-2-en-1-one substructure. The difference lies in the replacement of the carboxylic acid group in the target compound with a 2-methyl-4-phenylquinoline-3-carbonyl group in this related compound. []

NCX-2216 [3-[4-(2-Fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester]

  • Compound Description: NCX-2216 is a nitric oxide (NO)-releasing flurbiprofen derivative with a ferulic acid moiety. It has demonstrated efficacy in reducing β-amyloid deposition in a transgenic mouse model of Alzheimer's disease. []
  • Relevance: Both NCX-2216 and (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid belong to the class of 2-propenoic acid derivatives. They share a similar backbone structure, with variations in the substituents on the phenyl ring and the presence of additional functional groups in NCX-2216. []

(Z)-3-[4-(Acetyloxy)-5-ethyl-3-methoxy-1-naphthalenyl]-2-methyl-2-propenoic-2-14C acid (14C-E5090)

  • Compound Description: This compound is a radiolabeled analog of E5090, an orally active inhibitor of IL-1 generation. It was synthesized to study the pharmacokinetic profile of E5090. []
  • Relevance: Both (Z)-3-[4-(Acetyloxy)-5-ethyl-3-methoxy-1-naphthalenyl]-2-methyl-2-propenoic-2-14C acid and (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid belong to the class of 2-methyl-2-propenoic acid derivatives. While they differ in the substituents on the aromatic ring (naphthalene vs. phenyl) and the stereochemistry of the double bond (Z vs. E), the shared core structure suggests potential similarities in their chemical properties. []

4,4'-[4-Fluoro-7-({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid

  • Compound Description: This compound is a dibutanoic acid derivative with a complex structure incorporating indole, phenyl, and butoxy moieties. Novel crystalline forms of this compound have been reported. [, ]
  • Relevance: While this compound does not directly resemble (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, both contain a 2-methylphenyl substituent as a common structural feature. [, ]

3‐(3,4‐methylenedioxy‐5‐trifluoromethyl phenyl)‐2E‐propenoic acid isobutyl amide (G11‐5)

  • Compound Description: This compound is a synthetic derivative inspired by an active ingredient found in the Chinese herbal medicine Piper laetispicum C. DC. G11-5 demonstrates antidepressant effects, potentially mediated through the TSPO-mediated mitophagy pathway. []

(Z)-3-(5-Ethyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acid (20a)

  • Compound Description: This compound belongs to a series of 3-(4-hydroxy-1-naphthalenyl)-2-propenoic acids investigated for their inhibitory activity on IL-1 generation. Compound 20a exhibited potent inhibition of IL-1 generation both in vitro and in vivo. []
  • Relevance: Both (Z)-3-(5-Ethyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acid and (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid share a 2-methyl-2-propenoic acid core structure. Although they differ in their stereochemistry at the double bond and the aromatic ring system (naphthalene vs. phenyl), the common structural features suggest potential similarities in their chemical behavior. []

2-Methyl-c-5-[4-[5-methyl-2-(4-methylphenyl)-4-oxazolyl]butyl]-1,3-dioxane-r-2-carboxylic acid (NS-220)

  • Compound Description: NS-220 is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist. It effectively reduces plasma triglyceride and glucose levels while improving lipoprotein profiles in KK-Ay mice, an animal model for type 2 diabetes. []
  • Relevance: Although structurally distinct from (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, NS-220 also features a 4-methylphenyl substituent, highlighting a shared structural motif. []

(2E)-3-[5-(2,3-Dimethoxy-6-methyl-1,4-benzoquinoyl)]-2-nonyl-2-propenoic acid (E3330)

  • Compound Description: E3330 is a synthetic quinone derivative with hepatoprotective properties. It exhibits protective effects in endotoxin-mediated hepatitis models in mice, potentially through the inhibition of tumor necrosis factor (TNF) production. []
  • Relevance: Both E3330 and (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid belong to the class of (2E)-2-propenoic acid derivatives, sharing a similar backbone structure with variations in the substituents. []

(2E)-1-(3-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

  • Compound Description: This compound is a simple chalcone derivative with a 3-hydroxyphenyl group attached to the carbonyl group and a 4-methylphenyl group at the other end of the double bond. []

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

  • Compound Description: This compound is a soluble guanylate cyclase (sGC) activator designed for topical ocular delivery as a potential glaucoma therapy. []
  • Relevance: Like (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, this compound features a 2-methylphenyl group, highlighting a shared structural motif despite their overall structural differences. []

2-[4-Acetyl-5-methyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6a)

2-[4-Acetyl-5-methyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6b)

2-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-iodophenyl acetate (6c)

2-[4-Acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6d)

2-[4-Acetyl-5-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6e)

2-[4-Acetyl-5-(3-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6f)

2-[4-Acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6g)

2-[4-Acetyl-5-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6h)

2-[5-(4-Acetamidophenyl)-4-acetyl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6i)

  • Compound Description: These compounds are a series of 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivatives synthesized from methyl salicylate. Several of these compounds, namely 6d, 6e, 6f, and 6h, showed good inhibitory effects on human cancer cell lines KB and Hep-G2. []
  • Relevance: Compound 6h within this series is structurally related to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid by the presence of a 4-methylphenyl substituent. Although the core structures differ significantly, this shared feature suggests potential similarities in their physicochemical properties. []

Sodium-(E)-3-(4-(3-pyridylmethyl)phenyl)-2-methyl propenoate (OKY-1581)

  • Compound Description: OKY-1581 is a potent thromboxane A2 synthetase inhibitor. It exhibits hypolipidemic effects and enhances peroxisomal beta-oxidation in the liver of rats. []
  • Relevance: OKY-1581 shares a (E)-2-methyl propenoate core structure with (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid. While they differ in the substituent on the phenyl ring (3-pyridylmethyl vs. methyl), the shared core structure suggests potential similarities in their chemical properties. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides (10-17)

  • Compound Description: This series of compounds represents a group of dihydropyridine derivatives synthesized and investigated for their anti-exudative and anti-inflammatory properties. []
  • Relevance: Several compounds in this series, including 12 and 14, feature a 2-methyl substituent on the dihydropyridine ring, similar to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid. This shared structural element, although within different core structures, may contribute to similarities in their physicochemical properties. []

(2E)-1-[2-Hydroxy-4-(2-methylpropoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative with a 2-hydroxy-4-(2-methylpropoxy)phenyl group attached to the carbonyl group and a 4-methylphenyl group at the other end of the double bond. []
  • Relevance: Similar to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, this compound features a (2E)-3-(4-methylphenyl)prop-2-en-1-one substructure. The key difference lies in the carboxylic acid group of the target compound being replaced by a 2-hydroxy-4-(2-methylpropoxy)phenyl ketone moiety in this related compound. []

2-(2-Hydroxy-4-methylphenyl)-prop-1-enyl acetate

  • Compound Description: This compound is an enol ester synthesized via the thermal rearrangement of 2-methyl-2-(2-hydroxy-4-methylphenyl)-oxirane. []

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound features a 1,2,3-triazole ring substituted with a 4-methylphenyl group and a (2E)-3-(4-fluorophenyl)prop-2-en-1-one moiety. []
  • Relevance: Although the core structures differ, this compound and (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid both contain a 4-methylphenyl substituent as a common structural feature. []

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

  • Compound Description: This compound consists of a 1,2,3-triazole ring substituted with a 4-methylphenyl group and a (2E)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one moiety. []
  • Relevance: Similar to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, this compound features a 4-methylphenyl substituent, highlighting a shared structural motif despite their overall structural differences. []

5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (2a)

  • Compound Description: This compound is a derivative of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-2-carboxylic acid, exhibiting significant antimitotic activity at micromolar and submicromolar concentrations. []
  • Relevance: Despite significant differences in their core structures, this compound and (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid both possess a carboxylic acid methyl ester group, suggesting potential similarities in their chemical behavior. []

- [(1Z, 2E) -2- methyl-3-phenyl-2-propenylidene] -4-oxo-2-thioxo-3-thiazolidine acetic acid

  • Compound Description: This compound represents a specific configuration of a thiazolidine acetic acid derivative. []
  • Relevance: This compound and (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid share a (2E)-2-methyl-propenyl structural motif. While they differ in the presence of a thiazolidine ring and an acetic acid group in the former, the shared motif suggests potential similarities in their chemical properties. []

3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones (2a-m)

  • Compound Description: This series comprises various 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones synthesized from 3-(4-methylbenzoyl)propanoic acid and aromatic aldehydes. Several compounds in this series exhibited anti-inflammatory and antibacterial activities. []
  • Relevance: Compounds in this series, like (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, contain a 4-methylphenyl group. This shared feature, despite differences in their core structures, suggests potential similarities in their physicochemical properties. []

2-Arylidene-4-(4-methylphenyl)but-3-en-4-olides (IIIa-g)

  • Compound Description: This series consists of several 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides synthesized from 3-(4-methylbenzoyl)propionic acid. These compounds were evaluated for their antibacterial and antifungal activities. []
  • Relevance: Compounds in this series, similar to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, contain a 4-methylphenyl group. This shared feature, despite differences in their core structures, suggests potential similarities in their physicochemical properties. []

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives

  • Compound Description: This series represents a group of N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives synthesized from 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. []
  • Relevance: Similar to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, these compounds contain a 4-methylphenyl group. Although their core structures differ significantly, the shared substituent may lead to similarities in their physicochemical properties. []

2-(2,3-Dimethylphenyl) (3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1-2H)-1ylmethyl amino)benzoic acid (PTQ-03)

  • Compound Description: This compound is a derivative of 3-substituted-2-thioxoquinazolin-4(3H)-one. It has shown potent anticonvulsant activity. []
  • Relevance: While structurally distinct from (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, both compounds contain a 2-methylphenyl substructure. This shared motif highlights a potential commonality in their building blocks despite their overall structural differences. []

(2E)-1(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative with a 1-methyl-1H-indol-3-yl group attached to the carbonyl group and a phenyl group at the other end of the double bond. Molecular docking studies have suggested its potential as an antimalarial agent, targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []

(E)-3-[2-n-butyl-1-{(4-carboxyphenyl)-methyl}-1H-imidazole-5-yl]-2-(2-thienyl)-methyl-2-propenoic acid methanesulfonate

  • Compound Description: This compound is an angiotensin-II receptor antagonist, potentially useful for treating hypertension, congestive cardiac and renal failure, and glaucoma. []
  • Relevance: Although structurally dissimilar to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, both compounds contain a carboxylic acid moiety, indicating a shared functional group that could influence their chemical behavior. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a potent cannabinoid CB2 antagonist with subnanomolar affinity. Structure-activity relationship studies have shown the critical role of the amide group and aromatic stacking interactions in its binding to the CB2 receptor. []
  • Relevance: Like (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, SR144528 contains a methylphenyl group. Despite the significant differences in their overall structures, this shared substructure highlights a commonality in their building blocks. []

5-(4-Aroyl)aryloxymethyl]-2-(4-methylphenylamino)-1,3,4-thiadiazoles and 5-(4-Aroyl)aryloxymethyl]-4-(4-methylphenyl)-3-mercapto-4H-1,2,4-triazoles

  • Compound Description: These two series of compounds were synthesized and evaluated for their antimicrobial activities. []
  • Relevance: These compounds share a 4-methylphenyl substituent with (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid. Despite having different core structures (thiadiazole and triazole vs. propenoic acid), this shared feature suggests that they might exhibit some similar physicochemical properties. []

(3R,5R,8R)- 3,8-Bis(1-methylethyl)-2,2,7,7-tetrakis(4-methylphenyl)-1,4,6,9-tetraaza-5λ5-phosphaspiro[4,4]non-5-ene, Hydrochloride salt (1:1)

  • Compound Description: This compound serves as a precatalyst for asymmetric Henry reactions. []
  • Relevance: Similar to (2E)-2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, this compound incorporates a 4-methylphenyl group within its structure. Although their core structures are distinct, the presence of this common substituent suggests a potential for shared physicochemical properties. []

N-(2-{[(2E)-3-(4-Chlorophenyl)-2-propenyl]-(methyl)ammonio}methylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide dihydrogen phosphate — methanol (1:1)

  • Compound Description: This compound is a complex organic salt that has been structurally characterized using X-ray crystallography. []

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

  • Compound Description: This series of compounds represents a group of orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. They exhibit potent anticonvulsant activity in animal models of epilepsy. []

Properties

CAS Number

32655-80-4

Product Name

2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)-

IUPAC Name

2-methyl-3-(4-methylphenyl)prop-2-enoic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)

InChI Key

OPOOYZXNEUXLBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=C(C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.